3,3-Dimethyl-2-methylene-butyraldehyde
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Overview
Description
3,3-Dimethyl-2-methylene-butyraldehyde is an organic compound that belongs to the family of aldehydes. It has the molecular formula C7H12O and a molecular weight of 112.17 g/mol. This compound is characterized by the presence of a methylene group attached to a butyraldehyde backbone, making it a unique structure within its chemical family.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for preparing 3,3-dimethyl-2-methylene-butyraldehyde involves the catalytic reaction between t-butyl chloride and vinyl acetate. This reaction is conducted in the presence of a catalyst such as aluminum trichloride, p-toluene sulphonic acid, or iron trichloride. The reaction is carried out at a temperature between 100 and 110°C, yielding 1-chloro-3,3-dimethyl butyl acetate, which is then hydrolyzed and disproportionated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar catalytic processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The mixture obtained from the reaction is purified by distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-methylene-butyraldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-2-methylene-butyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has potential implications for drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-methylene-butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutyraldehyde: Similar in structure but lacks the methylene group.
2-Methylbutyraldehyde: Another aldehyde with a different substitution pattern.
Isovaleraldehyde: Structurally related but with different branching.
Uniqueness
3,3-Dimethyl-2-methylene-butyraldehyde is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
3,3-dimethyl-2-methylidenebutanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(5-8)7(2,3)4/h5H,1H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPQZABCDXAEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447927 |
Source
|
Record name | 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69060-18-0 |
Source
|
Record name | 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethyl-2-methylidenebutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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